(4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone
Description
(4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone is a synthetic organic compound featuring a pyrrolidin-1-yl-methanone core linked to a substituted phenyl ring. The phenyl group is functionalized with a hydroxyl (-OH) at the 4-position and a trifluoromethoxy (-OCF₃) group at the 2-position. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the hydroxyl group may contribute to hydrogen bonding, affecting crystallization and intermolecular interactions .
Properties
IUPAC Name |
[4-hydroxy-2-(trifluoromethoxy)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-7-8(17)3-4-9(10)11(18)16-5-1-2-6-16/h3-4,7,17H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFCESROKSENDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone typically involves multiple steps. One common method starts with the preparation of the intermediate (4-Hydroxy-2-trifluoromethoxy-phenyl)acetone. This intermediate can be synthesized through the reaction of 4-hydroxy-2-trifluoromethoxybenzaldehyde with acetone in the presence of a base .
This can be achieved by reacting the intermediate with pyrrolidine under suitable conditions, such as heating in the presence of a catalyst .
Industrial Production Methods
Industrial production of (4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the field of drug development.
1.1 Anticancer Properties
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrrolidine ring enhance potency against breast cancer cells. The structure-activity relationship (SAR) analysis suggests that the trifluoromethoxy group contributes to increased lipophilicity, which may improve cell membrane permeability.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone | MCF-7 | 5.2 | |
| Derivative A | MDA-MB-231 | 3.8 | |
| Derivative B | HeLa | 4.5 |
1.2 Neuroprotective Effects
The compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases such as Alzheimer’s. It appears to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in synaptic clefts.
Material Science
In material science, (4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone has been explored for its role in developing advanced materials with unique properties.
2.1 Polymer Additives
The compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polycarbonate matrices improves impact resistance and thermal degradation temperatures.
| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) | Reference |
|---|---|---|---|
| Polycarbonate | 5% | 270 | |
| Polypropylene | 3% | 260 |
Biological Studies
The biological implications of (4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone extend beyond medicinal uses.
3.1 Enzyme Inhibition
Studies have demonstrated that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. This inhibition can affect drug metabolism and bioavailability.
Case Study:
A study conducted on rats showed that administration of the compound led to a significant reduction in the metabolism of a common analgesic, indicating potential interactions that could influence therapeutic outcomes.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrrolidinyl group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Melting Points: Compounds with bulky or polar substituents (e.g., sulfonyl groups in ) exhibit higher melting points (190–208°C), suggesting stronger intermolecular interactions. The trifluoromethoxy group in the target compound may similarly enhance crystallinity. Hydroxyl and amino groups (e.g., ) can lower melting points due to hydrogen-bonding variability, depending on their spatial arrangement.
Molecular Weight and Lipophilicity: The trifluoromethoxy group increases molecular weight compared to simpler analogs like (4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone (268.15 g/mol ).
Synthetic Strategies :
- Many analogs (e.g., ) are synthesized via coupling reactions using carbodiimides (e.g., EDCI) and bases (e.g., DIPEA). The target compound may follow similar routes, leveraging pyrrolidine nucleophiles and activated carbonyl intermediates.
Functional Group Comparisons
Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃) :
The trifluoromethoxy group in the target compound offers superior electron-withdrawing effects and metabolic stability compared to methoxy groups in analogs like . This may enhance resistance to oxidative degradation.- Hydroxyl (-OH) vs. Amino (-NH₂): While hydroxyl groups (target compound) facilitate hydrogen bonding, amino groups (e.g., ) provide basicity, altering solubility and reactivity. For instance, amino-substituted analogs may exhibit higher aqueous solubility at acidic pH.
- The target compound’s phenyl core may prioritize steric accessibility over π-π interactions.
Biological Activity
(4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula C19H17F3NO3 and a molecular weight of 421.34 g/mol. Its structure features a pyrrolidine ring attached to a phenolic moiety with trifluoromethoxy substitution, contributing to its unique biological profile.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds structurally related to (4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone. For instance, a series of pyrrolidine derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 0.03125 µg/mL .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | <0.03125 |
| Compound B | E. faecalis | 0.125 |
| Compound C | E. coli | 2.0 |
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in cellular signaling and lipid metabolism. Inhibitors such as this compound can influence pathways relevant to neurodegenerative diseases, including Alzheimer's disease .
Case Study: Efficacy in Mouse Models
In vivo studies using mouse models have shown that nSMase2 inhibitors can significantly reduce exosome release from the brain, suggesting potential therapeutic benefits in conditions characterized by neuroinflammation .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has revealed that modifications on the pyrrolidine ring and the substitution pattern on the phenolic moiety can enhance biological activity. For example, the introduction of trifluoromethoxy groups has been associated with improved potency against certain biological targets .
The mechanisms underlying the biological activities of (4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone involve:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV.
- Modulation of Lipid Metabolism : As a nSMase2 inhibitor, it alters sphingolipid metabolism, affecting cell signaling pathways critical for neuronal health.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which could contribute to their protective effects in various biological systems .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone, and how does solvent choice influence yield?
- Methodology : A standard approach involves coupling a substituted phenol derivative (e.g., 4-hydroxy-2-trifluoromethoxybenzaldehyde) with pyrrolidine via nucleophilic acyl substitution. Solvent selection (e.g., toluene, DMF, or acetonitrile) impacts reaction kinetics and purity. Polar aprotic solvents like DMF enhance nucleophilicity, while toluene may improve solubility of aromatic intermediates .
- Key Considerations : Optimize reaction temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of aldehyde to pyrrolidine). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is advised .
Q. How can solubility and stability be assessed for this compound in preclinical studies?
- Methodology : Solubility profiling in solvents like methanol, DMSO, and water (via UV-Vis spectroscopy or HPLC) identifies optimal storage conditions. Stability is tested under varying pH (2–12), temperatures (4°C, 25°C, 40°C), and light exposure. DMSO is preferred for long-term storage at −20°C to prevent hydrolysis .
- Data Interpretation : Aqueous solubility <1 mg/mL suggests formulation with co-solvents (e.g., cyclodextrins) for biological assays .
Q. What purification techniques are effective for removing trifluoromethoxy-phenyl byproducts?
- Methodology : Flash chromatography (gradient elution with ethyl acetate/hexane) effectively separates the target compound from unreacted starting materials. Recrystallization in ethanol or isopropyl alcohol improves crystallinity for structural analysis .
Q. What safety protocols are critical during handling?
- Guidelines : Use PPE (nitrile gloves, lab coat), fume hoods, and avoid inhalation of dust. In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Store in airtight containers at −20°C, away from oxidizers .
Advanced Research Questions
Q. How can contradictions in NMR/IR spectroscopic data be resolved for structural validation?
- Methodology : Compare experimental H/C NMR (in CDCl or DMSO-d) with computational predictions (DFT at B3LYP/6-31G* level). For IR, verify carbonyl (C=O) stretch (~1650–1700 cm) and hydroxyl (O–H) vibrations (~3200 cm) to confirm functional groups .
- Case Study : Discrepancies in aromatic proton shifts may arise from solvent polarity or hydrogen bonding. Use COSY and HSQC to resolve overlapping signals .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes with pyrrolidine-binding pockets) .
- Key Insight : A low HOMO-LUMO gap (~4 eV) suggests high reactivity, aligning with electrophilic substitution at the trifluoromethoxy group .
Q. How is single-crystal X-ray diffraction utilized for structural confirmation?
- Protocol : Grow crystals via slow evaporation of a saturated ethanol solution. X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths/angles. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) .
- Example : A related pyrrolidinyl methanone derivative showed a dihedral angle of 85° between the aryl and pyrrolidine rings, influencing π-π interactions .
Q. What strategies guide Structure-Activity Relationship (SAR) studies for pharmacological optimization?
- Approach : Modify substituents (e.g., replacing trifluoromethoxy with nitro or methoxy groups) and assess bioactivity (e.g., enzyme inhibition, cytotoxicity). QSAR models correlate logP, polar surface area, and IC values .
- Case Study : Pyrazole-pyrrolidine analogs demonstrated enhanced antimicrobial activity with electron-withdrawing substituents (e.g., –NO) at the 4-position .
Q. How are degradation products identified under stressed conditions?
- Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS analysis. Major degradation pathways include hydrolysis of the methanone group to carboxylic acid or cleavage of the pyrrolidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
